Parabanic acid
Overview
Description
. It is characterized by an imidazolidine skeletal structure where the methylene groups are replaced by carbonyl groups. Parabanic acid is considered an oxidation product of uric acid, which is the end-product of nucleotide metabolism .
Mechanism of Action
Target of Action
Parabanic acid, also known as imidazolidinetrione, is primarily targeted towards the Gamma-aminobutyric acid (GABA) in the brain . GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can have significant effects on neuronal excitability.
Mode of Action
This compound interacts with its target by increasing the brain’s content of GABA . This increase in GABA levels can lead to enhanced inhibitory effects on neuronal activity, which can help control conditions like seizures. The cyclohexyl derivative of this compound has been shown to significantly increase GABA levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By increasing the levels of GABA in the brain, this compound can enhance the inhibitory effects of this neurotransmitter, thereby reducing neuronal excitability. This can have downstream effects on various neurological processes, potentially helping to control conditions like epilepsy.
Pharmacokinetics
It’s known that this compound is stable at acidic ph (<50), but hydrolyzes to oxaluric acid at neutral or alkaline pH .
Result of Action
The primary result of this compound’s action is a reduction in neuronal excitability due to increased GABA levels . This can help control seizures in conditions like epilepsy. In fact, certain derivatives of this compound have shown significant anticonvulsant activity in preclinical models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by the pH of its environment . Additionally, exposure to sunlight has been shown to significantly increase the levels of this compound in human skin , suggesting that environmental light exposure could potentially influence its action.
Biochemical Analysis
Biochemical Properties
Parabanic acid plays a significant role in biochemical reactions, particularly in the context of singlet oxygen specific oxidation . It interacts with various enzymes, proteins, and other biomolecules, primarily through oxidation reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in quenching singlet oxygen . It influences cell function by mitigating the oxidative stress induced by reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with singlet oxygen . It physically quenches singlet oxygen, reacting with it to form stable products .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be stable at acidic pH (<5.0), but it hydrolyzes to oxaluric acid at neutral or alkaline pH . The total yields of this compound and oxaluric acid based on consumed uric acid were 100% in clean singlet oxygen production systems .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the quenching of singlet oxygen . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its role in quenching singlet oxygen, it is likely that it is localized to areas of the cell where reactive oxygen species are generated .
Preparation Methods
Parabanic acid can be synthesized through several methods:
Condensation of Urea with Diethyl Oxalate: This method involves reacting urea with diethyl oxalate in an ethanolic solution of sodium ethoxide.
Reaction with Oxalyl Chloride: Urea or thiourea reacts with oxalyl chloride to produce this compound derivatives.
Oxidation of Uric Acid: Uric acid can be oxidized using an acid solution of perhydrol or by the action of hot, concentrated nitric acid.
Chemical Reactions Analysis
Parabanic acid undergoes various chemical reactions:
Hydroxyalkylation: Reactions with ethylene and propylene oxides and carbonates lead to oligomeric products with hydroxyalkyl groups.
Oxidation: this compound is the singlet oxygen-specific oxidation product of uric acid.
Cycloaddition: This compound derivatives can undergo [3+2]-cycloaddition reactions with nitrile imines to form novel spiroimidazolidinediones.
Scientific Research Applications
Parabanic acid has several applications in scientific research:
Aldose Reductase Inhibition: Certain derivatives of this compound have shown selective aldose reductase inhibitory profiles and antihyperglycaemic potential, making them useful in diabetes research.
Anticancer Activity: Derivatives of this compound have been investigated for their potential anticancer activity through the formation of spiro-conjugated molecules.
Anticonvulsant Agents: Novel cycloalkanecarboxamide this compound hybrids have been developed as potential anticonvulsant agents.
Comparison with Similar Compounds
Parabanic acid is unique due to its imidazolidine skeletal structure and the presence of three carbonyl groups. Similar compounds include:
Oxaluric Acid: A hydrolysis product of this compound at neutral or alkaline pH.
Dialuric Acid: Another oxidation product of uric acid, involved in the murexide reaction.
This compound stands out due to its stability under acidic conditions and its diverse applications in scientific research.
Properties
IUPAC Name |
imidazolidine-2,4,5-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIKDUSUDBGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60092-26-4 | |
Record name | 2,4,5-Imidazolidinetrione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60092-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059516 | |
Record name | Imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-89-8 | |
Record name | Parabanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parabanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parabanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Imidazolidinetrione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazoletrione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARABANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XGR439T9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Parabanic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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